2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-6-13(14(19)7-12)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPURNMUNPDJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-cyanophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Molecular Docking and Computational Insights
While direct docking data for the target compound are absent, ’s thiadiazole analog provides a benchmark. The target’s 4-cyanophenyl group may improve binding affinity compared to simpler analogs (e.g., ’s 2,4-dichloro-N-(1,3-thiazol-2-yl)-benzamide) by introducing additional hydrophobic or polar interactions .
Biological Activity
2,4-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide group, and a cyanophenyl group. The presence of chlorine atoms in the benzamide ring significantly influences its biological activity. The molecular formula for this compound is , and its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂Cl₂N₃S |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activity. It has been shown to inhibit various pathogens effectively. For instance, studies have demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungal pathogens.
In a comparative study of thiazole derivatives, the compound exhibited an IC50 value of approximately 1.61 µg/mL against Staphylococcus epidermidis, showcasing its potential as a strong antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been extensively studied. Its mechanism of action involves the inhibition of specific enzymes and proteins crucial for cancer cell proliferation. For example, it disrupts DNA replication and repair mechanisms, leading to apoptosis in cancer cells. In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines.
A notable study reported that compounds similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against several cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. This includes binding to active sites on enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for DNA synthesis and repair.
- Cell Cycle Disruption : By interfering with cellular signaling pathways, it can induce cell cycle arrest.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates of Staphylococcus aureus, demonstrating a significant reduction in bacterial load upon treatment with varying concentrations of the compound.
- Anticancer Properties : In a series of experiments on human cancer cell lines (e.g., A431 and HT29), this compound showed potent cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Q & A
Advanced Research Question
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates for caspases) to determine inhibition type (competitive/non-competitive) and Ki values .
- Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF7). Corlate caspase-3 activation (Western blot) with IC₅₀ values from enzyme assays .
- Cross-Validation : Combine siRNA knockdown of target enzymes with cytotoxicity assays to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
